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molecular formula C17H10Cl2N2O3 B1258184 1-(2,5-Dichlorophenyl)-5-(1,3-benzodioxole-5-yl)-1H-pyrazole-3-carbaldehyde

1-(2,5-Dichlorophenyl)-5-(1,3-benzodioxole-5-yl)-1H-pyrazole-3-carbaldehyde

Cat. No. B1258184
M. Wt: 361.2 g/mol
InChI Key: IVERYAVMLJMPOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07465808B2

Procedure details

To a solution of Dess-Martin periodinane (2.3 g, 5.5 mmol, 2.0 equiv) in CH2Cl2 (10 mL) was added a solution of [5-benzo[1,3]dioxol-5-yl-1-(2,5-dichloro-phenyl)-1H-pyrazol-3-yl]-methanol (prepared by the method of Example 1, Steps A-C; 1.0 g, 2.8 mmol) in CH2Cl2 (10 mL). The reaction mixture was stirred overnight at room temperature. Then the reaction was quenched with 1 M NaOH (10 mL), and the resulting mixture was stirred until the layers separated. The aqueous layer was back-extracted with CH2Cl2 (3×10 mL). The combined organic layers were washed with 1 M NaOH (20 mL) then H2O (20 mL), dried (MgSO4), and concentrated to provide the pure aldehyde (1.04 g, 2.8 mmol, 99%). HPLC: Rt=5.35 (Method B). MS (ESI): mass calculated for C17H10Cl2N2O3, 360.01; m/z found, 361 [M+H]+. 1H NMR (400 mHz, CDCl3): 10.05 (s, 1H), 7.50-7.43 (m, 1H), 7.25-7.21 (m, 2H), 7.7-7.26 (m, 1H), 6.96 (s, 1H), 6.74-6.72 (m, 1H), 6.68-6.65 (m, 2H), 5.97 (s, 2H).
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
[5-benzo[1,3]dioxol-5-yl-1-(2,5-dichloro-phenyl)-1H-pyrazol-3-yl]-methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.[O:23]1[C:27]2[CH:28]=[CH:29][C:30]([C:32]3[N:36]([C:37]4[CH:42]=[C:41]([Cl:43])[CH:40]=[CH:39][C:38]=4[Cl:44])[N:35]=[C:34]([CH2:45][OH:46])[CH:33]=3)=[CH:31][C:26]=2[O:25][CH2:24]1>C(Cl)Cl>[O:23]1[C:27]2[CH:28]=[CH:29][C:30]([C:32]3[N:36]([C:37]4[CH:42]=[C:41]([Cl:43])[CH:40]=[CH:39][C:38]=4[Cl:44])[N:35]=[C:34]([CH:45]=[O:46])[CH:33]=3)=[CH:31][C:26]=2[O:25][CH2:24]1

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
[5-benzo[1,3]dioxol-5-yl-1-(2,5-dichloro-phenyl)-1H-pyrazol-3-yl]-methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)C2=CC(=NN2C2=C(C=CC(=C2)Cl)Cl)CO
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the method of Example 1, Steps A-C
CUSTOM
Type
CUSTOM
Details
Then the reaction was quenched with 1 M NaOH (10 mL)
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred until the layers
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was back-extracted with CH2Cl2 (3×10 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with 1 M NaOH (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
H2O (20 mL), dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)C2=CC(=NN2C2=C(C=CC(=C2)Cl)Cl)C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.8 mmol
AMOUNT: MASS 1.04 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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